2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate

Beschreibung

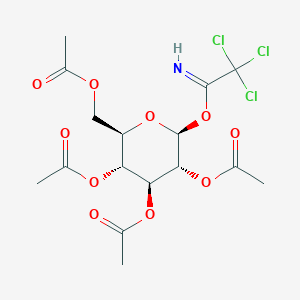

1.1 Chemical Identity and Synthesis 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate (CAS: 92052-29-4) is a glycosyl donor widely used in stereoselective glycosylation reactions. Its molecular formula is C₁₆H₂₀Cl₃NO₁₀, with a molecular weight of 492.69 g/mol . The synthesis involves reacting 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose with trichloroacetonitrile in the presence of a base like K₂CO₃, yielding the trichloroacetimidate derivative in 57% yield . The compound features four acetyl protecting groups and a β-configured anomeric trichloroacetimidate leaving group, which enhances its reactivity in glycosylation .

1.2 Applications

This compound is pivotal in synthesizing glycosides, glycoconjugates, and oligosaccharides, with applications in drug discovery and chemical biology . Its low toxicity and high reactivity make it a preferred reagent, though its susceptibility to hydrolysis necessitates careful handling .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452848 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92052-29-4 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

The synthesis begins with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose , which is the fully acetylated form of β-D-glucopyranose. This acetylation protects the hydroxyl groups, preventing side reactions during subsequent steps.

Reaction with Trichloroacetonitrile and Base

The key step involves the reaction of the acetylated sugar with trichloroacetonitrile (CCl3CN) in the presence of a base, typically sodium hydride (NaH) or potassium carbonate (K2CO3) , under anhydrous conditions.

- Mechanism: The base deprotonates the anomeric hydroxyl group, which then attacks the electrophilic carbon of trichloroacetonitrile, forming the trichloroacetimidate group at the anomeric position.

- Solvent: Dry dichloromethane (CH2Cl2) or similar aprotic solvents are used to maintain anhydrous conditions.

- Temperature: The reaction is generally performed at room temperature (20–25 °C).

- Time: Reaction times vary from 1 hour to overnight depending on scale and conditions.

Purification

The crude product is purified by flash column chromatography using mixtures of ethyl acetate and heptane, often with a small percentage of triethylamine (Et3N) to prevent decomposition of the sensitive trichloroacetimidate group.

Detailed Experimental Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose (1 equiv) | Starting material, fully acetylated sugar | Pure, commercially available or prepared by acetylation of glucose |

| 2 | Sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) | Added to dry CH2Cl2 under inert atmosphere | Base deprotonates anomeric OH |

| 3 | Trichloroacetonitrile (1.2 equiv) | Added dropwise to reaction mixture | Forms trichloroacetimidate intermediate |

| 4 | Stirring at room temperature for 1–12 hours | Reaction monitored by TLC | Completion indicated by disappearance of starting sugar |

| 5 | Workup: Evaporation under reduced pressure | Removal of solvent | Crude product obtained |

| 6 | Purification: Flash chromatography (EtOAc/Heptane 1:9 to 1:8 + 0.5% Et3N) | Isolates pure trichloroacetimidate | Yields typically 80–96% |

Example yields and conditions are consistent with literature reports and experimental data from multiple sources.

Research Findings and Analysis

- Anomeric Selectivity: The reaction predominantly yields the α-anomer of the trichloroacetimidate, which is the desired glycosyl donor form for subsequent glycosylation reactions.

- Reaction Efficiency: Use of sodium hydride as a base and dry dichloromethane as solvent provides high conversion rates and yields up to 96% on gram scale.

- Stability: The acetyl protecting groups confer stability to the sugar moiety, while the trichloroacetimidate group is reactive enough to serve as an excellent leaving group in glycosylation.

- Scalability: The method is scalable from milligram to multi-gram quantities without significant loss of yield or purity.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) | Efficient deprotonation, high yield |

| Solvent | Dry dichloromethane (CH2Cl2) | Maintains anhydrous environment, good solubility |

| Temperature | Room temperature (20–25 °C) | Optimal for reaction rate and selectivity |

| Reaction Time | 1–12 hours | Longer times improve conversion |

| Purification | Flash chromatography (EtOAc/Heptane + Et3N) | Removes impurities, stabilizes product |

| Yield | 80–96% | High yield, reproducible |

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming glycosidic bonds. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.

Substitution: Nucleophiles such as alcohols or thiols can be used to replace the trichloroacetimidate group under basic conditions.

Major Products

The major products of these reactions are glycosides, where the glycosyl group is attached to various acceptor molecules. These products are crucial intermediates in the synthesis of complex carbohydrates and glycoconjugates.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Overview:

This compound serves as a key intermediate in the synthesis of glycosides and oligosaccharides. Its ability to facilitate the formation of complex carbohydrates makes it invaluable for researchers aiming to develop new carbohydrate-based materials.

Applications:

- Glycosylation Reactions: It is frequently used in glycosylation reactions to produce various glycosides essential for biological research.

- Synthesis of Oligosaccharides: The compound aids in creating oligosaccharides that can be used in drug development and as biochemical probes.

Pharmaceutical Development

Overview:

In pharmaceutical settings, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is crucial for enhancing the stability and bioavailability of glycosylated drugs.

Applications:

- Drug Formulation: It is employed in the synthesis of glycosylated drugs that exhibit improved pharmacokinetic properties.

- Therapeutic Efficacy: The compound's role in modifying drug structures contributes to better therapeutic outcomes by increasing the stability and solubility of active pharmaceutical ingredients.

Biotechnology

Overview:

In biotechnology, this compound is utilized for modifying biomolecules to improve their functionality and targeting capabilities.

Applications:

- Targeted Drug Delivery: Researchers use this compound to create targeted drug delivery systems that enhance the efficacy of therapeutic agents.

- Bioconjugation: It plays a role in bioconjugation processes where biomolecules are modified for specific interactions with target cells or tissues.

Food Industry

Overview:

The food industry benefits from this compound through its application in food additives and preservatives.

Applications:

- Preservatives: It is utilized to formulate preservatives that extend the shelf life of food products.

- Food Safety: The compound contributes to improving the safety profile of food items by preventing microbial growth.

Material Science

Overview:

The development of bio-based materials using this compound offers sustainable alternatives across various industries.

Applications:

- Biodegradable Plastics: Research is ongoing into using derivatives of this compound to create biodegradable plastics.

- Sustainable Packaging Solutions: Its application in material science supports environmental sustainability initiatives by providing eco-friendly packaging options.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate exerts its effects involves the activation of the glycosyl donor. The trichloroacetimidate group is a good leaving group, which facilitates the formation of a glycosyl cation intermediate. This intermediate then reacts with an acceptor molecule to form a glycosidic bond. The process is typically catalyzed by Lewis acids, which enhance the electrophilicity of the glycosyl donor.

Vergleich Mit ähnlichen Verbindungen

Comparison Based on Protecting Groups

Key Findings :

- Acetylated derivatives offer superior reactivity in glycosylation due to reduced steric bulk and electron-withdrawing effects, enabling faster reaction kinetics .

- Benzylated analogs (e.g., CAS 132748-02-8) are more stable but require hydrogenolysis for deprotection, limiting their use in acid-sensitive systems .

- Benzoylated donors (e.g., used in saponin synthesis) exhibit slower reaction rates due to steric hindrance but provide robust intermediates for complex glycans .

Comparison Based on Sugar Configuration and Anomericity

Key Findings :

- Glucose vs. Galactose: Glucose-based donors are more commonly used for generic glycosylation, while galactose derivatives (e.g., CAS 132748-02-8) are tailored for specific biological targets (e.g., lectin binding) .

- α vs. β Anomers: β-Trichloroacetimidates (e.g., target compound) favor β-glycosidic linkages via participation of the C-2 acetyl group, whereas α-anomers (e.g., CAS 74808-10-9) require alternative activating conditions .

Stability and Handling Considerations

Key Findings :

Key Findings :

- Higher yields for benzylated donors reflect their stability under reaction conditions .

- Acetylated derivatives achieve moderate yields due to competing hydrolysis .

Biologische Aktivität

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is a glycosyl donor used in the synthesis of glycosides and other carbohydrate derivatives. Its structure includes a glucopyranosyl moiety with acetyl groups and a trichloroacetimidate leaving group, which enhances its reactivity in glycosylation reactions.

- Molecular Formula : CHClNO

- Molecular Weight : 492.69 g/mol

- Appearance : White to almost white powder or crystalline form

- Purity : Minimum 97.0% (HPLC)

- Melting Point : 146.0 to 153.0 °C

- Specific Rotation : +47.0 to +51.0 (C=2, Dioxane) .

Pharmacological Properties

Recent studies have highlighted the biological activity of compounds derived from 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate, particularly in cancer research:

-

Cytotoxicity Against Cancer Cell Lines :

- Compounds synthesized from this glycosyl donor have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC values ranging from 4.07 to 54.06 μM against colon carcinoma cell lines such as HCT-8 and HCT-116 .

- The selectivity index (SI) was calculated for several derivatives, indicating their potential for targeted cancer therapy with reduced toxicity to normal cells .

- Mechanisms of Action :

Structure-Activity Relationships (SAR)

The biological activity of derivatives from 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate can be attributed to specific functional groups introduced during synthesis:

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| 4d | 4.59 – 87.19 | Varies by cell line |

| 10a | 4.45 – 10.19 | High |

| 20g | 11.36 | High |

This table summarizes the cytotoxic effects observed in various studies, indicating that structural modifications can significantly influence biological activity .

Study on Colorectal Cancer

A notable study evaluated the effects of several derivatives on colorectal cancer cell lines (HT-29 and DLD-1). The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways:

- Findings :

Synthesis and Evaluation of New Compounds

In another investigation focusing on the synthesis of BODIPY C-glycosides using this compound as a precursor, researchers found that these new glycosides exhibited promising properties for further pharmacological evaluation:

Q & A

Q. What are the key methodological considerations for activating 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate in glycosylation reactions?

Activation typically employs Lewis acids (e.g., trimethylsilyl triflate, BF₃·Et₂O) under anhydrous conditions in dichloromethane or acetonitrile. The trichloroacetimidate group reacts with catalytic acid to generate an oxocarbenium ion intermediate, enabling nucleophilic attack by the acceptor alcohol . Critical parameters include:

- Temperature : Reactions often proceed at 0°C to room temperature to balance reactivity and side reactions.

- Moisture control : Strict anhydrous conditions prevent hydrolysis of the imidate.

- Stoichiometry : A slight excess of donor (1.2–1.5 equiv) ensures complete conversion of the acceptor.

Q. How is this reagent used to construct β-linked glycosides, and what acceptor substrates are compatible?

The acetyl protecting groups direct the reaction toward β-selectivity via neighboring-group participation, stabilizing the transition state. Common acceptors include:

- Primary/secondary alcohols in monosaccharides (e.g., hydroxyls at C-4 or C-6 of galactose derivatives) .

- Hydroxyls on natural products (e.g., flavonoids) or amino acids for glycoconjugate synthesis .

Example protocol: Combine donor (1.2 equiv), acceptor (1.0 equiv), and TMSOTf (0.1 equiv) in dry DCM at −20°C, warm to RT over 2 h .

Q. Why are acetyl groups preferred as protecting groups in this reagent, and how are they removed post-synthesis?

Acetyl groups are cost-effective, easy to install, and provide steric shielding to enhance β-selectivity. Deprotection involves:

- Basic conditions : NaOMe/MeOH (0.5 M, 12 h) cleaves acetyl esters without affecting glycosidic bonds .

- Enzymatic methods : Lipases or esterases for selective deprotection in sensitive substrates .

Advanced Research Questions

Q. How can stereochemical outcomes (α/β ratios) be manipulated when using this donor?

β-Selectivity dominates due to acetyl participation, but α-linked products arise under specific conditions:

- Solvent effects : Polar aprotic solvents (e.g., MeCN) favor β-selectivity; less polar solvents may reduce stereocontrol .

- Temperature : Lower temperatures (−40°C) enhance β-selectivity by slowing competing pathways .

- Additives : Molecular sieves (4Å) absorb trace water, minimizing hydrolysis and improving yield .

Q. What competing reaction pathways occur during glycosylation, and how are they mitigated?

Common side reactions include:

- Hydrolysis : Moisture leads to trichloroacetamide byproducts. Mitigation: Rigorous drying of solvents/glassware.

- Orthoester formation : Competing with glycosylation. Mitigation: Optimize Lewis acid concentration (e.g., 0.05–0.1 equiv TMSOTf) .

- Glycal formation : Elimination under strongly acidic conditions. Mitigation: Use milder acids (e.g., BF₃·Et₂O) .

Q. How can computational modeling improve reaction design with this donor?

Quantum mechanical calculations (e.g., DFT) predict transition-state geometries and activation barriers. Key applications:

- Reaction path screening : Identify low-energy pathways for β-selectivity .

- Solvent optimization : COSMO-RS models simulate solvent effects on oxocarbenium ion stability .

Example: ICReDD’s workflow integrates computation and experimental data to narrow optimal conditions .

Q. What strategies enable the synthesis of complex glycans for enzyme inhibition studies?

- Sequential glycosylation : Use this donor for the first β-linkage, then switch to benzoyl-protected donors for subsequent α-linkages .

- Chemoselective activation : Pair with thioglycoside acceptors for orthogonal activation (e.g., NIS/TfOH) .

Example: Synthesize β-(1→6)-linked disaccharides by reacting with 3,6-di-O-benzyl-2-deoxy acceptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.